8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one is a spirocyclic compound notable for its unique structural features, which include a spiro junction between a six-membered and a three-membered ring. This compound is part of the azaspiro family, which has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. The molecular formula for this compound is with a molecular weight of approximately 215.29 g/mol.
The compound can be synthesized through various organic reactions involving specific precursors and reagents. Its availability in chemical databases highlights its relevance in research and industry.
8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one falls under the category of spirocyclic compounds and more specifically, azaspiro compounds, which are characterized by the presence of nitrogen in their structure. These compounds are often explored for their pharmacological properties.
The synthesis of 8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one typically involves the reaction of 3-methylphenyl derivatives with azaspiro precursors. One common synthetic route includes:
The reaction conditions usually require prolonged stirring (up to 12 hours) at elevated temperatures to ensure complete conversion and optimal yield. The purification of the product may involve crystallization or chromatography techniques to isolate the desired compound from by-products.
The molecular structure of 8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one is characterized by:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 215.29 g/mol |
IUPAC Name | 8-(3-methylphenyl)-6-azaspiro[3.4]octan-5-one |
InChI | InChI=1S/C14H17NO/c1-10... |
InChI Key | QZUXKKCQZRSAFQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1C2CNC(=O)C23CCC3 |
8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one can participate in several types of chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one is primarily linked to its interaction with biological targets:
The compound exhibits typical characteristics associated with spirocyclic compounds:
Key chemical properties include:
8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one has several applications in scientific research:
This compound's unique structure and reactivity make it a valuable candidate for further exploration in various fields of chemistry and pharmacology.
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7